molecular formula C12H27Cl2P B14622643 Tri-tert-butyl(dichloro)-lambda~5~-phosphane CAS No. 58816-81-2

Tri-tert-butyl(dichloro)-lambda~5~-phosphane

Cat. No.: B14622643
CAS No.: 58816-81-2
M. Wt: 273.22 g/mol
InChI Key: PFIMLBMPDWMMEY-UHFFFAOYSA-N
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Description

Tri-tert-butyl(dichloro)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of three tert-butyl groups and two chlorine atoms attached to a phosphorus atom. This compound is known for its steric bulk and unique reactivity, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri-tert-butyl(dichloro)-lambda~5~-phosphane typically involves the reaction of tert-butylmagnesium chloride with phosphorus trichloride. The reaction proceeds through the formation of a Grignard reagent, which then reacts with phosphorus trichloride to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the formation of the Grignard reagent and subsequent reaction with phosphorus trichloride .

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl(dichloro)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphine oxides: Formed through oxidation reactions.

    Substituted phosphines: Result from substitution reactions.

    Metal-phosphine complexes: Formed in coordination reactions.

Scientific Research Applications

Tri-tert-butyl(dichloro)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development and as a component in diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tri-tert-butyl(dichloro)-lambda~5~-phosphane involves its ability to donate electron density to metal centers, stabilizing transition states and facilitating catalytic cycles. The bulky tert-butyl groups provide steric protection, enhancing the selectivity and efficiency of catalytic processes. The chlorine atoms can participate in substitution reactions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-tert-butyl(dichloro)-lambda~5~-phosphane is unique due to its combination of steric bulk and reactivity. The presence of both tert-butyl groups and chlorine atoms allows for versatile chemical transformations and applications in various fields.

Properties

CAS No.

58816-81-2

Molecular Formula

C12H27Cl2P

Molecular Weight

273.22 g/mol

IUPAC Name

tritert-butyl(dichloro)-λ5-phosphane

InChI

InChI=1S/C12H27Cl2P/c1-10(2,3)15(13,14,11(4,5)6)12(7,8)9/h1-9H3

InChI Key

PFIMLBMPDWMMEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)(C(C)(C)C)(Cl)Cl

Origin of Product

United States

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